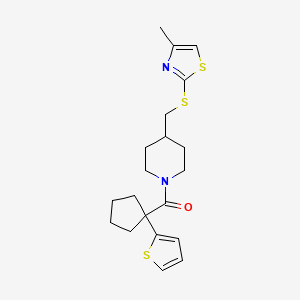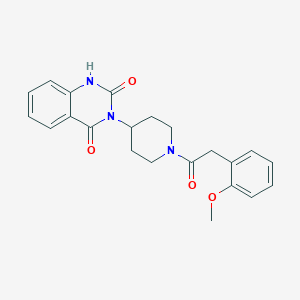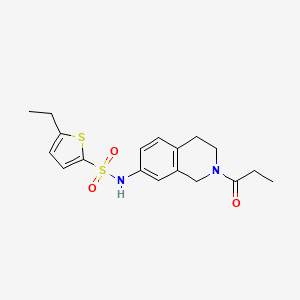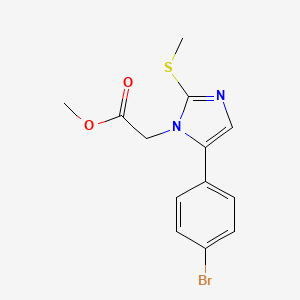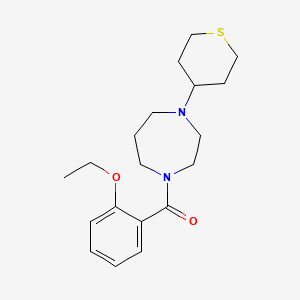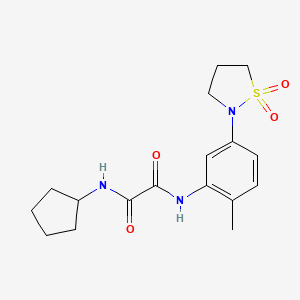
N1-cyclopentyl-N2-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-cyclopentyl-N2-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)oxalamide, also known as CPDIO, is a synthetic compound that belongs to the class of oxalamides. It has gained significant attention in recent years due to its potential applications in scientific research. CPDIO is a promising candidate for drug discovery and development due to its unique properties and mechanism of action.
Wissenschaftliche Forschungsanwendungen
PET Imaging and Receptor Studies
N1-cyclopentyl-N2-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)oxalamide and related compounds have shown promise in Positron Emission Tomography (PET) imaging, particularly for studying brain receptors. For instance, WAY-100635, a compound structurally related to N1-cyclopentyl-N2-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)oxalamide, labeled with carbon-11, is used in PET to study 5-HT1A receptors in the human brain. The metabolism of such radioligands is crucial for developing biomathematical models for interpreting brain radioactivity uptake in terms of receptor-binding parameters. One study found that WAY-100635 is rapidly metabolized into more polar radioactive compounds in both monkeys and humans after intravenous injection. In PET experiments, these compounds showed high uptake in brain areas rich in 5-HT1A receptors, suggesting potential for enhanced signal contrast in PET studies (Osman et al., 1996). Similarly, WAY-100635 and its derivatives are crucial for understanding the in vivo occupancy of 5-HT1A receptors, which are important in the pathophysiology and treatment of anxiety and depression (Rabiner et al., 2002). This emphasizes the significance of these compounds in neuropsychiatric research.
Metabolism and Excretion Studies
Studies have also focused on the metabolism and excretion of compounds structurally similar to N1-cyclopentyl-N2-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)oxalamide in humans. For instance, the pharmacokinetics, metabolism, and excretion of ticagrelor, a compound with a structural component similar to the N1-cyclopentyl moiety, were investigated to understand its behavior in the human body. The study revealed that ticagrelor and its metabolites are largely restricted to the plasma space, with major circulating components being ticagrelor and its metabolites. This indicates that metabolic clearance is a key route of elimination, highlighting the importance of understanding the metabolic pathways of such compounds (Teng et al., 2010).
Nephrotoxicity and Neurotoxicity Studies
Another area of research involving compounds related to N1-cyclopentyl-N2-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)oxalamide is the study of their nephrotoxicity and neurotoxicity. For instance, high-resolution proton nuclear magnetic resonance spectroscopy of urine was used to identify novel biochemical markers of ifosfamide-induced toxicity, a compound with structural similarities. This study aimed to understand the biochemical changes associated with ifosfamide therapy, including changes in the excretion profiles of low molecular weight endogenous metabolites and the urinary mesna:dimesna ratio. These findings are crucial for optimizing ifosfamide therapy and understanding the toxicity mechanisms of related compounds (Foxall et al., 1997).
Wirkmechanismus
Target of Action
The primary target of this compound is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, playing a significant role in cell division and proliferation.
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase. This disruption can lead to cell cycle arrest, preventing the cell from dividing and proliferating .
Result of Action
The molecular effect of the compound’s action is the inhibition of CDK2, leading to cell cycle arrest . On a cellular level, this can result in a decrease in cell proliferation, which could potentially be beneficial in the treatment of diseases characterized by uncontrolled cell growth, such as cancer.
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. These can include the pH and temperature of the body, the presence of other drugs or substances, and individual patient factors such as age, sex, and overall health status .
Eigenschaften
IUPAC Name |
N-cyclopentyl-N'-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4S/c1-12-7-8-14(20-9-4-10-25(20,23)24)11-15(12)19-17(22)16(21)18-13-5-2-3-6-13/h7-8,11,13H,2-6,9-10H2,1H3,(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWVSJRLWFCDUDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C(=O)NC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-cyclopentyl-N2-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)oxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(5-(2-Bromobenzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-cyclopentylurea](/img/structure/B2815220.png)

![1-[4-(Quinazolin-4-ylamino)phenyl]azetidin-2-one](/img/structure/B2815222.png)
![1,3-Dimethyl-5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-7-propylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2815223.png)

![1-([2,3'-Bipyridin]-3-ylmethyl)-3-(benzo[d][1,3]dioxol-5-yl)urea](/img/structure/B2815225.png)
